molecular formula C16H16ClNO3S B2973827 COR659 CAS No. 544450-68-2

COR659

Cat. No.: B2973827
CAS No.: 544450-68-2
M. Wt: 337.82
InChI Key: AAFLALGGEYRGTR-UHFFFAOYSA-N
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Description

Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 4-chlorobenzoyl amino group, ethyl, methyl, and ester moieties. Its molecular formula is C₁₆H₁₇ClN₂O₃S, with a molecular weight of 352.83 g/mol. The 4-chlorobenzoyl group enhances lipophilicity, while the ester and alkyl substituents influence solubility and metabolic stability .

Properties

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFLALGGEYRGTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of COR659 involves several steps, starting with the preparation of the thiophene ring. The key intermediate, 2-acylaminothiophene, is synthesized through a series of reactions involving the acylation of thiophene derivatives. The final step involves the esterification of the carboxylate group to form the methyl ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including acylation, esterification, and purification steps. The compound is usually synthesized in a laboratory setting and scaled up for industrial production as needed .

Chemical Reactions Analysis

Types of Reactions

COR659 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and metabolic stability .

Scientific Research Applications

Mechanism of Action

COR659 exerts its effects through a dual mechanism:

Comparison with Similar Compounds

Structural Analogues in Pharmacopeial Standards

provides a table of impurities and related compounds, including Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate (Retention Time: 0.65%) and Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate (Retention Time: 0.80%). These compounds share the 4-chlorobenzoyl motif but differ in their core structures (phenoxy-propanoate vs. thiophene). The higher retention time of the ethyl ester compared to the methyl ester aligns with its increased hydrophobicity due to the longer alkyl chain .

Table 1: Retention Times and Structural Features of Selected Compounds
Compound Name Core Structure Substituents Retention Time (%) Molecular Weight (g/mol)
Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate Thiophene 4-Ethyl, 5-methyl, ester, 4-Cl-Bz N/A 352.83
Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate Phenoxy 2-Methyl, ester, 4-Cl-Bz 0.65 ~316.75*
Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate Phenoxy 2-Methyl, ethyl ester, 4-Cl-Bz 0.80 ~330.78*
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate Thiophene 4-Ethyl, 5-methyl, chloroacetyl N/A 289.78
Methyl 4-[(4-chlorobenzoyl)amino]-2-ethyl-5-methylpyrazole-3-carboxylate Pyrazole 2-Ethyl, 5-methyl, ester, 4-Cl-Bz N/A 321.76

*Calculated based on molecular formulas from .

Thiophene-Based Derivatives

Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS 1955531-45-9, ) shares the same thiophene backbone but substitutes the 4-chlorobenzoyl group with a chloroacetyl moiety. This substitution reduces molecular weight (289.78 vs.

Pyrazole and Thiazole Analogues

Methyl 4-[(4-chlorobenzoyl)amino]-2-ethyl-5-methylpyrazole-3-carboxylate (CAS 4784-31-0, ) replaces the thiophene core with a pyrazole ring. Its molecular weight (321.76 g/mol) is lower due to the absence of sulfur .

Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () features a thiazole ring, which introduces additional nitrogen atoms and a sulfur atom.

Physicochemical and Functional Differences

  • Polarity : Retention times in suggest that ethyl esters are less polar than methyl esters, consistent with their longer alkyl chains.
  • Bioactivity : Thiophene derivatives (e.g., the target compound) may exhibit distinct pharmacokinetic profiles compared to pyrazole or thiazole analogs due to differences in aromaticity and substituent electronegativity .
  • Synthetic Utility : The chloroacetyl derivative () could serve as a reactive intermediate for further functionalization, whereas the 4-chlorobenzoyl group in the target compound may limit reactivity .

Biological Activity

Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula: C17H18ClN O2S
Molar Mass: Approximately 337.82 g/mol
Structure: The compound features a thiophene ring, a methyl ester group, and a chlorobenzoyl amine substituent, contributing to its unique chemical properties.

Biological Activities

Thiophene derivatives are known for their broad spectrum of biological activities. The specific compound has shown potential in several areas:

  • Antimicrobial Activity : Preliminary studies indicate that methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate exhibits significant antimicrobial properties. The mechanism involves the inhibition of bacterial growth by disrupting cell wall synthesis or function.
  • Anticancer Properties : Research has highlighted the compound's ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells, potentially through the modulation of apoptotic pathways.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases.

Synthesis

The synthesis of methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves:

  • Reagents : 4-chlorobenzoyl chloride and 4-ethyl-5-methylthiophene-3-carboxylic acid.
  • Reaction Conditions : The reaction is conducted in an organic solvent like dichloromethane with a base such as triethylamine at room temperature.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity.

The biological activity of methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
  • Receptor Modulation : It has been suggested that the thiophene moiety can act as an allosteric enhancer at certain receptors, potentially influencing signaling pathways related to cancer and inflammation.

Comparative Analysis

Compound NameMolecular FormulaKey Features
Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylateC16H17N O2SLacks chlorobenzoyl substituent; simpler structure
Ethyl 5-benzoyl-4-(3-methoxyphenyl)-2-methylthiophene-3-carboxylateC22H20O4SContains methoxyphenyl group; different substitution pattern
Methyl 2-cyanoacetyl-amino-4-ethyl-5-methylthiopheneC15H15N O2SFeatures cyanoacetyl group; different reactivity profile

Case Studies

  • Anticancer Activity Study : A study conducted on various derivatives of thiophene compounds found that methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Evaluation : In vivo models demonstrated that this compound reduced inflammation markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate?

A multi-step synthesis is typically employed, starting with ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. The amino group undergoes acylation with 4-chlorobenzoyl chloride under basic conditions (e.g., pyridine or DCM with triethylamine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates. Final characterization should include 1^1H/13^13C NMR, IR (to confirm amide C=O stretch at ~1650 cm1^{-1}), and mass spectrometry .

Q. How can computational tools predict the physicochemical properties of this compound?

Use software like Gaussian or ACD/Labs to calculate:

  • Hydrogen bonding capacity : The compound has 1 hydrogen bond donor (NH) and 5 acceptors (amide C=O, ester C=O, and thiophene S), as derived from topological polar surface area (89.8 Å2^2) .
  • Lipophilicity : XlogP ≈ 4, indicating moderate hydrophobicity, suitable for membrane permeability studies .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1^1H NMR in CDCl3_3 should show resonances for the methyl ester (~3.8 ppm), ethyl group (triplet at ~1.2 ppm), and aromatic protons from the 4-chlorobenzoyl moiety (7.4–7.8 ppm).
  • IR : Confirm amide I (1650 cm1^{-1}) and ester C=O (1720 cm1^{-1}) stretches.
  • Mass Spectrometry : ESI-MS in positive mode should display [M+H]+^+ at m/z corresponding to the molecular formula C17_{17}H17_{17}ClN2_2O3_3S .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

Use SHELXL for refinement, ensuring anisotropic displacement parameters are properly modeled. Validate geometry using PLATON/ADDSYM to check for missed symmetry or twinning. If R1_1 values exceed 5%, re-examine disorder modeling (e.g., ethyl or methyl groups) and apply restraints using SHELX instructions like DFIX .

Q. What strategies are effective for impurity profiling in synthesized batches?

Employ HPLC with a C18 column (e.g., Agilent ZORBAX Eclipse) and gradient elution (acetonitrile/water + 0.1% TFA). Key impurities may include:

  • Unreacted starting material : Retention time (RT) ~0.36 (similar to fenofibric acid derivatives) .
  • Hydrolysis products : Monitor for free carboxylic acid (RT ~0.65) using a diode array detector (DAD) at 254 nm .

Q. How can molecular docking studies be optimized for this compound’s potential biological targets?

  • Receptor Preparation : Use AutoDock Tools to protonate and assign charges to the target protein (e.g., kinase or GPCR).
  • Ligand Flexibility : Account for rotatable bonds in the ethyl and methyl groups.
  • Scoring : Apply MM/GBSA in AMBER for binding free energy calculations, cross-validated with experimental IC50_{50} data from analogues (e.g., COR627/COR628) .

Q. What are the challenges in validating hydrogen-bonding networks in the crystal structure?

Use Mercury (CCDC) to analyze short contacts (<3.0 Å) between the amide NH and ester carbonyl oxygen. Discrepancies may arise from thermal motion; apply Hirshfeld surface analysis to distinguish genuine interactions from crystal packing effects .

Notes for Replicability

  • Synthesis : Always report yields, purity (HPLC ≥95%), and full spectroscopic data for intermediates .
  • Crystallography : Deposit CIF files in the Cambridge Structural Database (CSD) and include validation reports from checkCIF .

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